molecular formula C16H11BrN4S B2494970 6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 68469-06-7

6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B2494970
CAS No.: 68469-06-7
M. Wt: 371.26
InChI Key: ALHKDFVILUUOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a useful research compound. Its molecular formula is C16H11BrN4S and its molecular weight is 371.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A significant body of research has focused on the antimicrobial properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives. For instance, Sahu, Ganguly, and Kaushik (2014) synthesized a series of these derivatives, finding some with promising antimicrobial activity, suggesting potential in developing antifungal agents (Sahu, Ganguly, & Kaushik, 2014). Similarly, Almajan et al. (2010) reported good antibacterial activities against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli (Almajan et al., 2010). Moreover, Iradyan et al. (2016) noted an interaction between the chemical structure of these compounds and their antibacterial activity (Iradyan et al., 2016).

Antitumor Activity

The antitumor potential of these compounds has also been explored. For example, Yanchenko, Fedchenkova, and Demchenko (2020) synthesized derivatives that exhibited antineoplastic activity against a range of cancer cell lines, indicating their potential as core structures for developing anticancer agents (Yanchenko, Fedchenkova, & Demchenko, 2020). Bhat et al. (2009) synthesized a series of derivatives showing moderate to excellent growth inhibition in various cancer cell lines, including leukemia and breast cancer (Bhat et al., 2009).

Mechanism of Action

The mechanism of action of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is related to their ability to inhibit various enzymes . For instance, they can inhibit the urease enzyme, which is a virulence factor in urease-positive microorganisms .

Safety and Hazards

The safety and hazards of the compound are related to its biological activities . For instance, it has been shown to have anticonvulsant activity .

Future Directions

The future directions in the research of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Properties

IUPAC Name

6-(4-bromophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN4S/c17-13-8-6-11(7-9-13)14-10-22-16-19-18-15(21(16)20-14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHKDFVILUUOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.